molecular formula C13H10F3N5S B2830894 3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058231-80-3

3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2830894
CAS RN: 1058231-80-3
M. Wt: 325.31
InChI Key: NFMSSZRGJIBBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It features a trifluoromethyl group, which is a functional group with the formula -CF3 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The trifluoromethyl group (-CF3) is a key component of the structure . The crystal structure of a similar compound has been reported , but the specific structure of this compound is not available in the retrieved data.

Scientific Research Applications

Synthetic Methodologies

A broad range of synthetic methodologies for triazolopyrimidine derivatives has been developed, showcasing their versatility in organic synthesis. For instance, the use of thiamine hydrochloride (VB1) as a catalyst in water medium for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives highlights an eco-friendly approach to producing these compounds (Jun-hua Liu, Min Lei, Lihong Hu, 2012). Moreover, metal-free synthesis techniques for 1,2,4-triazolo[1,5-a]pyrimidines demonstrate the feasibility of achieving complex structures without the need for metallic catalysts (Zisheng Zheng et al., 2014).

Biological Applications

Compounds in the triazolopyrimidine family have shown potential as pharmacological agents. For instance, certain 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines have been explored as inhibitors of cAMP phosphodiesterase, with implications for cardiovascular health (T. Novinson et al., 1982). This points to a potential avenue for the development of new cardiovascular agents.

Antimicrobial and Antitumor Activity

The antimicrobial and antitumor activities of triazolopyrimidine derivatives have been extensively studied. A variety of new thienopyrimidine derivatives exhibited pronounced antimicrobial activity, indicating the potential for these compounds in developing new antimicrobial agents (M. Bhuiyan et al., 2006). Additionally, certain triazolopyrimidin-6-sulfonamide derivatives with incorporated thiazolidinone moiety demonstrated inhibitory effects on the growth of cancer cell lines, suggesting a pathway for anticancer drug development (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2009).

properties

IUPAC Name

3-methyl-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N5S/c1-21-11-10(19-20-21)12(18-7-17-11)22-6-8-2-4-9(5-3-8)13(14,15)16/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMSSZRGJIBBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC3=CC=C(C=C3)C(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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